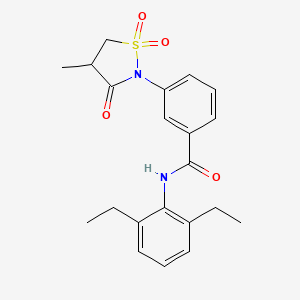
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring, with an N-prop-2-enylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide typically involves the reaction of 4-methylthiophenol with an appropriate acylating agent, followed by the introduction of the N-prop-2-enylacetamide group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-methylphenyl)thioacetamide: Lacks the N-prop-2-enyl group.
N-(4-methylphenyl)-2-prop-2-enylacetamide: Lacks the sulfanyl group.
Uniqueness
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is unique due to the presence of both the sulfanyl and N-prop-2-enylacetamide groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSVRDYYMNBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methylbutanohydrazide](/img/structure/B5079532.png)
![4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine](/img/structure/B5079536.png)
![4-(1,3-benzothiazol-2-yldiazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one](/img/structure/B5079537.png)

![(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethylanilino)prop-2-enenitrile](/img/structure/B5079551.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5079552.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(4-methylcyclohexyl)piperazine oxalate](/img/structure/B5079565.png)
![3-[4-(2,5-DIMETHYLPYRROL-1-YL)BUTYL]-1-(2-METHOXYPHENYL)THIOUREA](/img/structure/B5079569.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide](/img/structure/B5079579.png)
![N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide](/img/structure/B5079587.png)

![3-[(allylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5079600.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5079605.png)
